molecular formula C23H23F3N4O B2920862 (4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone CAS No. 1396874-60-4

(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone

Cat. No.: B2920862
CAS No.: 1396874-60-4
M. Wt: 428.459
InChI Key: QNSOPIRYXCPKFH-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is an amphoteric in nature i.e. it shows both acidic and basic properties .

Scientific Research Applications

Synthesis and Characterization

  • A study by Rajkumar, Kamaraj, and Krishnasamy (2014) describes the synthesis of derivatives similar to (4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone. These compounds were characterized using IR, 1H and 13C NMR, and mass spectral studies, providing a foundational understanding of their chemical properties (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Antimicrobial Activity

  • Patel, Agravat, and Shaikh (2011) synthesized and evaluated the antimicrobial activity of new pyridine derivatives, which include structures similar to the compound . Their research highlights the potential of these compounds in combating various bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).

Antifungal and Antibacterial Agents

  • Sanjeeva, Narendra, and Venkata (2022) conducted a study on novel 1,5-disubstituted pyrazole and isoxazole derivatives, including compounds structurally related to this compound, showing their efficacy as antibacterial and antifungal agents (Sanjeeva, Narendra, & Venkata, 2022).

Anti-Mycobacterial Chemotypes

  • Pancholia, Dhameliya, Shah, and colleagues (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, structurally related to our compound, as new anti-mycobacterial chemotypes. They synthesized diverse benzo[d]thiazole-2-carboxamides, demonstrating significant anti-tubercular activity against Mycobacterium tuberculosis (Pancholia et al., 2016).

Tubulin Polymerization Inhibition

  • Manasa, Thatikonda, Sigalapalli, and colleagues (2020) designed and synthesized derivatives, including substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone, and evaluated their cytotoxic activity and tubulin polymerization inhibition. This study showcases the potential of these compounds in cancer research and treatment (Manasa et al., 2020).

Future Directions

The development of new drugs that overcome the AMR problems is necessary . In the past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs . There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases . So, there is a great importance of heterocyclic ring containing drugs .

Properties

IUPAC Name

[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F3N4O/c24-23(25,26)20-9-5-4-8-19(20)22(31)30-16-13-28(14-17-30)12-15-29-11-10-27-21(29)18-6-2-1-3-7-18/h1-11H,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSOPIRYXCPKFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)C(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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